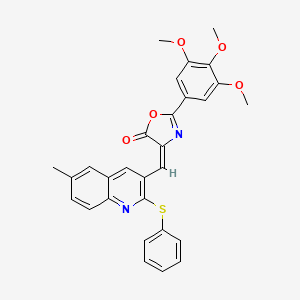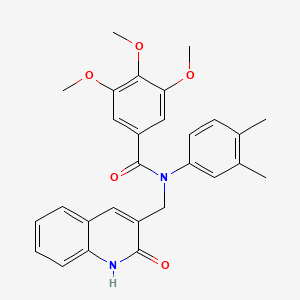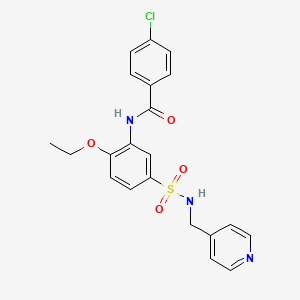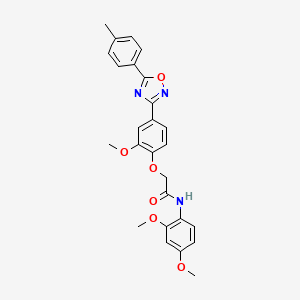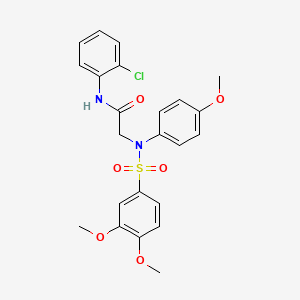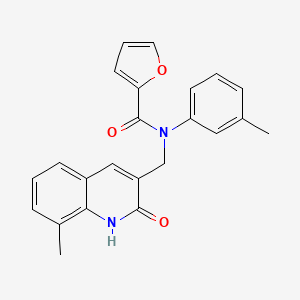
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide, also known as HMFC, is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. This compound has been shown to inhibit the Akt/mTOR and MAPK/ERK pathways, which are involved in cell growth and survival. It has also been shown to induce apoptosis in cancer cells, indicating its potential as a cancer therapeutic.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. This compound has also been shown to have a protective effect on the liver, indicating its potential use in the treatment of liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential therapeutic applications. However, this compound also has limitations, including its poor solubility in aqueous solutions and limited stability in biological systems.
Direcciones Futuras
There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide. One potential direction is the development of more potent and selective analogs of this compound for cancer treatment. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo, which could provide insights into its therapeutic potential. Additionally, the study of the mechanism of action of this compound could lead to the development of novel cancer therapeutics.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide involves the reaction of 8-hydroxyquinoline-2-carbaldehyde with m-toluidine in the presence of acetic acid and sodium acetate. The resulting product is then reacted with furan-2-carboxylic acid in the presence of thionyl chloride to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. This compound has also been shown to have anti-inflammatory, anti-oxidant, and anti-bacterial properties, indicating its potential use in the treatment of various diseases.
Propiedades
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-6-3-9-19(12-15)25(23(27)20-10-5-11-28-20)14-18-13-17-8-4-7-16(2)21(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAMRMVARPTABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
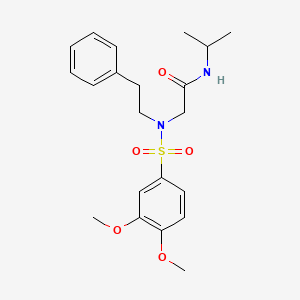
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7708833.png)
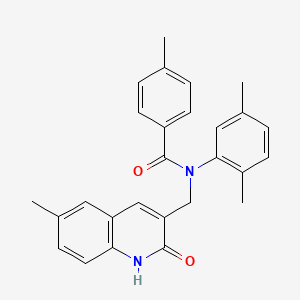
![1-(3-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7708844.png)



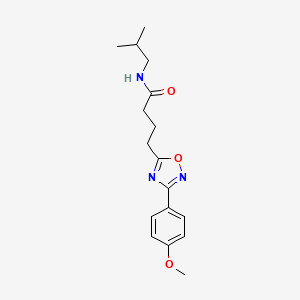
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7708888.png)
